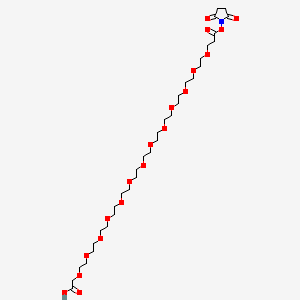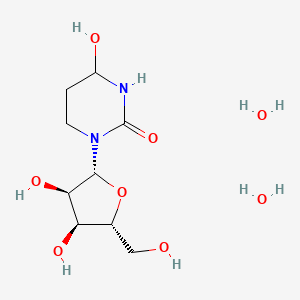
Tetrahydrouridine (dihydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrouridine (dihydrate) is a small molecule that belongs to the class of organic compounds known as pyrimidine nucleosides. It has been used in various scientific research applications, particularly in the field of medicine. Tetrahydrouridine is known for its ability to inhibit cytidine deaminase, an enzyme that plays a crucial role in the metabolism of cytidine analogues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrouridine (dihydrate) typically involves the reduction of uridine. One common method includes the catalytic hydrogenation of uridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield tetrahydrouridine.
Industrial Production Methods: Industrial production of tetrahydrouridine (dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrouridine (dihydrate) primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize tetrahydrouridine.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated derivatives of tetrahydrouridine, while oxidation reactions produce oxidized forms of the compound.
Applications De Recherche Scientifique
Tetrahydrouridine (dihydrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Serves as a model compound for studying nucleoside analogues.
Biology:
- Inhibits cytidine deaminase, making it useful in studies involving cytidine metabolism.
- Used in cell cycle regulation studies due to its ability to affect cell proliferation.
Medicine:
- Investigated for its potential in cancer treatment, particularly in combination with cytidine analogues like decitabine and gemcitabine.
- Studied for its role in increasing fetal hemoglobin levels, which can be beneficial in treating hemoglobinopathies.
Industry:
- Employed in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Tetrahydrouridine (dihydrate) exerts its effects primarily by inhibiting the enzyme cytidine deaminase. This enzyme is responsible for the deamination of cytidine and its analogues, converting them into inactive forms. By inhibiting cytidine deaminase, tetrahydrouridine increases the bioavailability and efficacy of cytidine analogues used in cancer treatment. The compound binds to the active site of the enzyme, preventing it from catalyzing the deamination reaction.
Comparaison Avec Des Composés Similaires
- Cytidine
- Uridine
- Decitabine
- Gemcitabine
Tetrahydrouridine (dihydrate) continues to be a valuable compound in scientific research, offering insights into nucleoside metabolism and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H20N2O8 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one;dihydrate |
InChI |
InChI=1S/C9H16N2O6.2H2O/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h4-8,12-15H,1-3H2,(H,10,16);2*1H2/t4-,5?,6-,7-,8-;;/m1../s1 |
Clé InChI |
GYACORXUHASNNI-MXOGQYMBSA-N |
SMILES isomérique |
C1CN(C(=O)NC1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.O.O |
SMILES canonique |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)


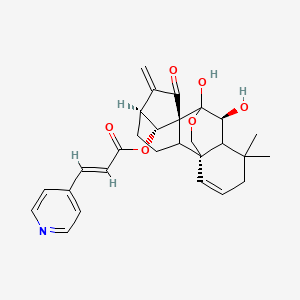

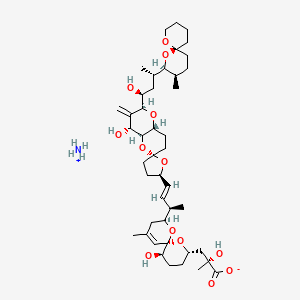
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)


![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
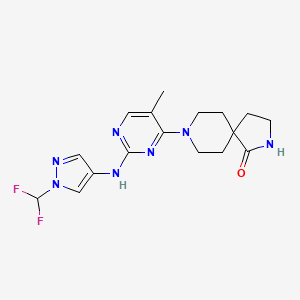
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

